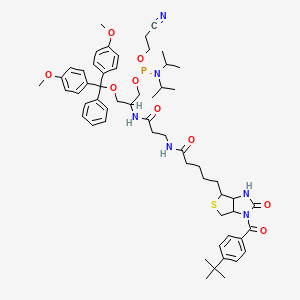
Protected Biotin Serinol Phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protected Biotin Serinol Phosphoramidite is a specialized compound used in the field of oligonucleotide synthesis. It is a derivative of biotin, a vitamin that is essential for various metabolic processes. The compound is designed to facilitate the incorporation of biotin into synthetic oligonucleotides, which are short DNA or RNA molecules. This incorporation is crucial for various applications, including molecular biology research, diagnostics, and therapeutic developments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Protected Biotin Serinol Phosphoramidite involves several steps. The biotin molecule is first modified to introduce a serinol backbone. This modification is achieved through a series of chemical reactions, including esterification and amidation. The serinol backbone is then protected with a t-butylbenzoyl group to prevent unwanted reactions during subsequent steps .
The final step involves the introduction of the phosphoramidite group. This is typically done using a phosphitylation reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, under anhydrous conditions. The reaction is carried out in the presence of a base, such as diisopropylethylamine, to facilitate the formation of the phosphoramidite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure the consistent quality and yield of the product. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and ensure the purity of the final product .
化学反応の分析
Types of Reactions
Protected Biotin Serinol Phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles, such as hydroxyl groups, to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form phosphate triesters, which are more stable.
Deprotection Reactions: The t-butylbenzoyl group can be removed under acidic conditions to expose the biotin moiety.
Common Reagents and Conditions
Nucleophilic Activators: Dicyanoimidazole (DCI) is commonly used to activate the phosphoramidite group for nucleophilic substitution reactions.
Oxidizing Agents: Iodine in the presence of water and pyridine is used to oxidize phosphite triesters to phosphate triesters.
Deprotecting Agents: Trifluoroacetic acid (TFA) is used to remove the t-butylbenzoyl group.
Major Products Formed
The major products formed from these reactions include biotinylated oligonucleotides, which are essential for various biochemical and molecular biology applications .
科学的研究の応用
Protected Biotin Serinol Phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of biotinylated oligonucleotides, which are essential for studying nucleic acid interactions and modifications.
Biology: Biotinylated oligonucleotides are used in various assays, including polymerase chain reaction (PCR) and sequencing, to facilitate the detection and quantification of nucleic acids.
Medicine: The compound is used in the development of diagnostic probes and therapeutic agents. Biotinylated oligonucleotides can be used to target specific genes or proteins, making them valuable tools in gene therapy and personalized medicine.
作用機序
The mechanism of action of Protected Biotin Serinol Phosphoramidite involves the incorporation of biotin into oligonucleotides. The biotin moiety can then bind to streptavidin, a protein with a high affinity for biotin. This binding is used to immobilize or detect the biotinylated oligonucleotides in various assays. The t-butylbenzoyl group protects the biotin moiety during synthesis and is removed to expose the biotin for binding .
類似化合物との比較
Similar Compounds
Biotin-dT: A biotinylated thymidine analogue used for similar applications but with a different backbone structure.
BiotinTEG Phosphoramidite: Contains a triethylene glycol spacer arm and is used for the synthesis of biotinylated oligonucleotides.
DesthiobiotinTEG Phosphoramidite: A biotin analogue with lower binding affinity to streptavidin, used for reversible biotin-streptavidin interactions.
Uniqueness
Protected Biotin Serinol Phosphoramidite is unique due to its serinol backbone and t-butylbenzoyl protective group. These features provide enhanced stability and prevent unwanted side reactions during synthesis. The compound’s design allows for efficient incorporation of biotin into oligonucleotides, making it a valuable tool for various scientific and industrial applications .
特性
分子式 |
C57H75N6O9PS |
|---|---|
分子量 |
1051.3 g/mol |
IUPAC名 |
N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]-5-[3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanamide |
InChI |
InChI=1S/C57H75N6O9PS/c1-39(2)63(40(3)4)73(71-35-15-33-58)72-37-46(36-70-57(43-16-11-10-12-17-43,44-24-28-47(68-8)29-25-44)45-26-30-48(69-9)31-27-45)60-52(65)32-34-59-51(64)19-14-13-18-50-53-49(38-74-50)62(55(67)61-53)54(66)41-20-22-42(23-21-41)56(5,6)7/h10-12,16-17,20-31,39-40,46,49-50,53H,13-15,18-19,32,34-38H2,1-9H3,(H,59,64)(H,60,65)(H,61,67) |
InChIキー |
FKQJXAHANDDQSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCCC4C5C(CS4)N(C(=O)N5)C(=O)C6=CC=C(C=C6)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


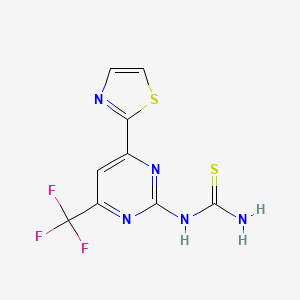
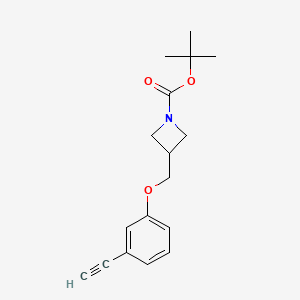
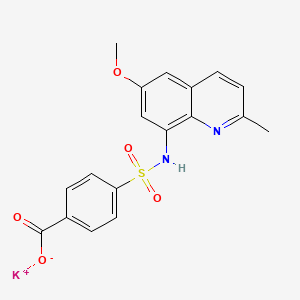
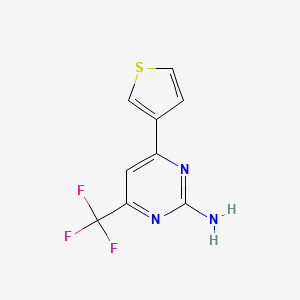
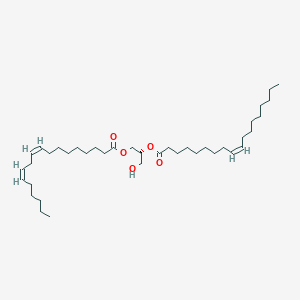
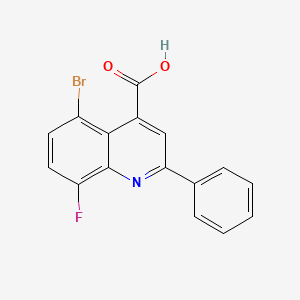

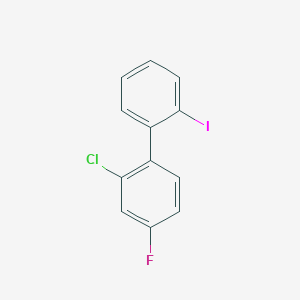
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
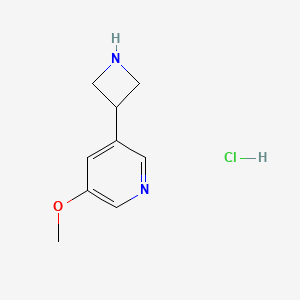
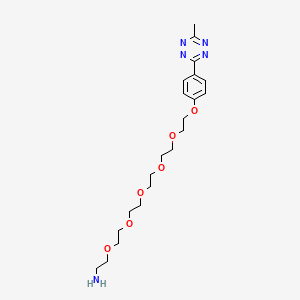
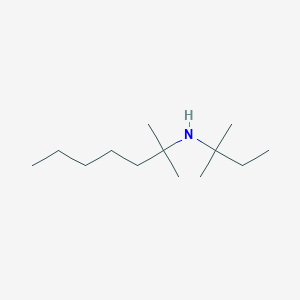
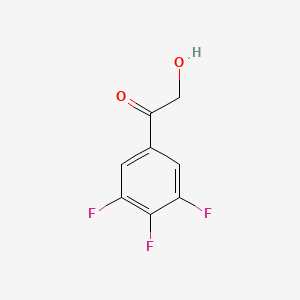
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
